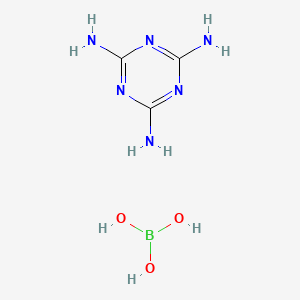
Melamine borate
Übersicht
Beschreibung
Melamine borate, also known by its CAS number 53587-44-3, is a chemical compound with the molecular formula C3H9BN6O3 and a molecular weight of 187.96 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Melamine borate involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes for its synthesis can be found on specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Melamine borate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired outcome. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Melamine borate is widely used in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of new therapeutic agents. Industrial applications may include its use in the production of specialized materials or chemicals .
Wirkmechanismus
The mechanism of action of Melamine borate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. Detailed information on its mechanism of action can be found in specialized chemical databases .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
53587-44-3 |
|---|---|
Molekularformel |
C3H9BN6O3 |
Molekulargewicht |
187.96 g/mol |
IUPAC-Name |
boric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.BH3O3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);2-4H |
InChI-Schlüssel |
IUTYMBRQELGIRS-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

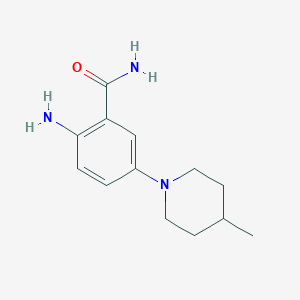





![2-Butynoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B8472955.png)

![2-(4-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8472966.png)

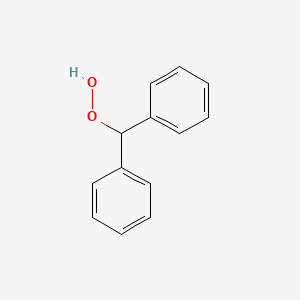
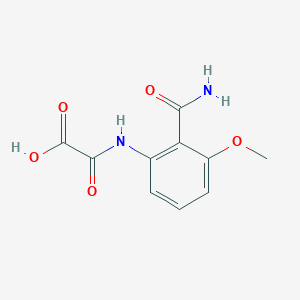
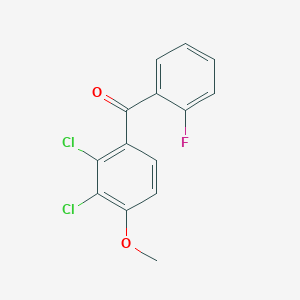
![5-[(Formyloxy)methyl]furfural](/img/structure/B8473006.png)
